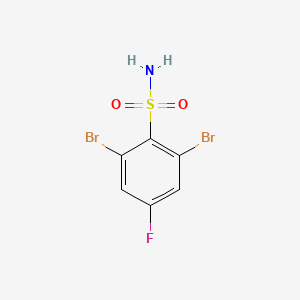

2,6-Dibromo-4-fluorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFWDEMEGSUZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide

Retrosynthetic Analysis and Identification of Key Precursors

Synthesis Routes Involving Halogenated Benzenesulfonyl Chlorides (e.g., 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride)

The formation of the target sulfonamide hinges on the successful synthesis of the key intermediate, 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride. A plausible synthetic route to this precursor could start from a more readily available substituted benzene (B151609). One potential starting material is 4-fluorobenzenesulfonyl chloride.

The synthesis could proceed as follows:

Starting Material: 4-Fluorobenzenesulfonyl chloride.

Bromination: Introduction of two bromine atoms ortho to the sulfonyl chloride group. This can be achieved through electrophilic aromatic substitution.

Formation of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride: The bromination of 4-fluorobenzenesulfonyl chloride would yield the desired key precursor.

Alternatively, a route starting from 1-fluoro-3,5-dibromobenzene could be envisioned, where the sulfonyl chloride group is introduced in a later step.

Aminolysis Reactions for the Formation of the Sulfonamide Moiety

The final step in the synthesis is the conversion of the sulfonyl chloride to a sulfonamide. This is typically achieved through an aminolysis reaction, where the sulfonyl chloride is treated with an amine. In this case, to form the primary sulfonamide, ammonia (B1221849) or an ammonia equivalent would be used.

The reaction of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride with ammonia would proceed via a nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This reaction is generally efficient and is a standard method for the formation of sulfonamides.

Strategies for Constructing the Substituted Fluorobenzene (B45895) Core

The construction of the 2,6-dibromo-4-fluoro-substituted benzene ring is a key challenge that requires careful consideration of the directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS) Mechanisms for Targeted Bromination of Benzene Derivatives

The introduction of bromine atoms onto the aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). In the proposed synthesis starting from 4-fluorobenzenesulfonyl chloride, the directing effects of both the fluorine atom and the sulfonyl chloride group must be considered.

Fluorine: The fluorine atom is an ortho-, para-director and is considered an activating group for EAS, despite its high electronegativity.

Sulfonyl chloride (-SO₂Cl): The sulfonyl chloride group is a strong deactivating group and a meta-director.

When both groups are present on the ring, their combined effects will determine the position of the incoming electrophile (bromine). The fluorine at position 4 will direct incoming electrophiles to positions 2 and 6 (ortho) and position 1 (para, which is already substituted). The sulfonyl chloride at position 1 will direct incoming electrophiles to positions 3 and 5 (meta).

Given that the fluorine is an activating group, it will have a more dominant influence on the regioselectivity of the bromination. Therefore, bromination of 4-fluorobenzenesulfonyl chloride is expected to occur at the positions ortho to the fluorine, which are also meta to the sulfonyl chloride, leading to the desired 2,6-dibromo-4-fluoro substitution pattern. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlBr₃.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Controlled Fluorine Introduction on Aromatic Rings

An alternative strategy for constructing the fluorobenzene core involves the introduction of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction. This approach would typically start with a benzene ring bearing leaving groups at the desired positions and electron-withdrawing groups to activate the ring for nucleophilic attack.

For instance, one could envision a synthesis starting from a 2,6-dibromo-1,4-dinitrobenzene. The nitro groups are strong electron-withdrawing groups that activate the ring towards nucleophilic attack. A fluoride (B91410) source, such as potassium fluoride, could then displace one of the nitro groups to introduce the fluorine atom. However, controlling the regioselectivity of such a reaction to obtain the desired 4-fluoro isomer could be challenging.

Another possibility is the use of a diazonium salt. For example, starting from 2,6-dibromo-4-nitroaniline, diazotization followed by a Schiemann reaction (using HBF₄) could introduce the fluorine atom. The nitro group could then be reduced and converted to the sulfonyl chloride.

Investigation of Regioselectivity and Stereoselectivity in Multi-step Synthesis

As discussed, the directing effects of the existing substituents on the aromatic ring will guide the incoming bromine atoms. The interplay between the ortho-, para-directing fluorine and the meta-directing sulfonyl chloride group is the determining factor.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Electronic Effect | Directing Effect |

| -F | Activating (by resonance), Deactivating (by induction) | Ortho, Para |

| -SO₂Cl | Strongly Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

The stereoselectivity is not a factor in the synthesis of this achiral molecule.

The successful synthesis of 2,6-Dibromo-4-fluorobenzene-1-sulfonamide relies on a well-designed synthetic route that carefully controls the regiochemistry of the substitution reactions. The most plausible approach involves the bromination of 4-fluorobenzenesulfonyl chloride, where the directing effects of the fluorine and sulfonyl chloride groups guide the bromine atoms to the desired 2 and 6 positions. The final aminolysis of the resulting sulfonyl chloride provides the target sulfonamide.

Advanced Synthetic Techniques and Optimization of Reaction Conditions

The synthesis of complex aromatic compounds such as this compound benefits significantly from advanced organic synthesis techniques. These methods offer improvements in reaction efficiency, yield, and purity, while also enabling novel pathways for molecular functionalization. Key advanced methodologies include microwave-assisted synthesis for accelerated reaction times, palladium-catalyzed reactions for precise molecular construction, and sophisticated purification techniques to ensure the isolation of high-purity final products.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in modern drug discovery and synthetic chemistry, offering significant advantages over conventional heating methods. analis.com.my By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. analis.com.myrasayanjournal.co.in

In the context of synthesizing sulfonamides, MAOS can be particularly effective. For instance, the crucial step of reacting an appropriate sulfonyl chloride with an amine can be accelerated. In a hypothetical synthesis of this compound, the reaction of 2,6-dibromo-4-fluorobenzenesulfonyl chloride with ammonia or a protected amine equivalent could be completed in minutes under microwave irradiation, compared to several hours with conventional refluxing. nih.gov This rapid synthesis not only improves throughput but also minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures.

The synthesis of related cyclic sulfonamides (sultams) has demonstrated the efficacy of microwave irradiation, where cyclization reactions were achieved in 30 minutes, a significant improvement over traditional methods. nih.gov This indicates that intramolecular reactions involving the sulfonamide group are also highly amenable to this technology. The optimization of a MAOS protocol involves screening different solvents, bases, and microwave power levels to achieve the best possible outcome.

The table below illustrates a comparative analysis of conventional heating versus microwave-assisted synthesis for a typical sulfonamide formation step, based on general findings in the literature. analis.com.my

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | 6–18 hours | 6–17 minutes |

| Typical Yield | 56–85% | 74–94% |

| Heating Mechanism | Conduction & Convection (Vessel Wall) | Direct Dielectric Heating (Molecular Dipoles) |

| Temperature Gradient | Non-uniform | Uniform |

| Side Product Formation | Higher potential due to prolonged heating | Often reduced |

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for the functionalization of precursors to this compound or for the subsequent modification of the final molecule itself. The presence of two bromine atoms on the aromatic ring provides ideal "handles" for such transformations.

Precursor Functionalization: Before the introduction of the sulfonamide group, a precursor molecule like 1,3-dibromo-5-fluorobenzene (B75295) can be selectively functionalized using palladium catalysis. For example, a single bromine atom could be replaced with an aryl, alkyl, or other functional group via a Suzuki, Stille, or Heck coupling reaction. This strategy allows for the introduction of chemical diversity at a specific position before proceeding with chlorosulfonation and amidation to form the final sulfonamide product. Advanced methods have also been developed for the palladium-catalyzed transformation of C-F bonds, providing alternative routes to functionalize fluorinated aromatic precursors. nih.govrsc.org

Post-Synthetic Modification: Alternatively, the this compound molecule can serve as a scaffold for further diversification. The two bromine atoms can be sequentially or simultaneously replaced using various palladium-catalyzed reactions. This approach is highly modular, enabling the creation of a library of related compounds from a single, common intermediate. mdpi.com For example, a Suzuki coupling reaction with an arylboronic acid could introduce new aryl groups at the 2- and 6-positions, fundamentally altering the molecule's steric and electronic properties.

The table below summarizes key palladium-catalyzed reactions applicable to the functionalization of the dibrominated aromatic core.

| Reaction Name | Reactants | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (sp²)–C(sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck Coupling | Alkene | C-C (sp²)–C(sp²) | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²)–C(sp) | Pd(PPh₃)₄, CuI |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, BINAP |

| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ |

The successful synthesis of this compound requires robust purification methods to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. The choice of purification technique depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle involves dissolving the crude product in a suitable hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. For a molecule like this compound, a range of solvents from nonpolar (e.g., hexanes) to polar (e.g., ethanol, ethyl acetate) would be screened to find the optimal conditions.

Chromatography: When recrystallization is ineffective or when impurities have similar solubility profiles to the product, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while being carried through the column by a mobile phase (the eluent). nih.gov The polarity of the eluent is carefully chosen; less polar compounds travel through the column faster, while more polar compounds are retained longer on the stationary phase. By collecting fractions as the eluent exits the column, the desired product can be isolated in high purity. For sulfonamides, which are moderately polar, a typical eluent system might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC).

The following table provides a comparison of these two primary purification techniques.

| Feature | Recrystallization | Column Chromatography |

| Principle | Difference in solubility at different temperatures | Differential adsorption to a stationary phase |

| Best Suited For | Crystalline solids | Solids, oils, liquids; complex mixtures |

| Scalability | Easily scalable to large quantities | Can be challenging and costly to scale up |

| Solvent Consumption | Moderate | High |

| Throughput | Can be faster for simple purifications | Generally more time-consuming |

| Separation Power | Good for removing significantly different impurities | Excellent for separating closely related compounds |

Chemical Reactivity and Mechanistic Pathways of 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide

Intrinsic Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust functional group whose reactivity is dominated by the strong electron-withdrawing nature of the sulfonyl portion, which significantly influences the adjacent S-N bond and the acidity of the N-H protons.

Characterization of Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen

The nitrogen atom in a primary sulfonamide, such as 2,6-Dibromo-4-fluorobenzene-1-sulfonamide, is generally considered to be weakly nucleophilic. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, reducing its availability for donation. Consequently, direct alkylation or acylation at the nitrogen typically requires activation.

Activation is achieved through deprotonation of the sulfonamide with a suitable base to form the corresponding sulfonamidate anion. This anion is a significantly more potent nucleophile and can readily participate in substitution reactions. For instance, aromatic sulfonamide anions have been shown to undergo nucleophilic aromatic substitution (SNAr) with activated aromatic halides. researchgate.net The general scheme for such a reaction involves the initial formation of the sodium or potassium salt of the sulfonamide, followed by reaction with an electrophile (e.g., an alkyl halide or acyl chloride).

Analysis of Acid-Base Equilibria and Protonation/Deprotonation Behavior

The protons on the nitrogen atom of the primary sulfonamide group are acidic due to the strong inductive effect of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. numberanalytics.com Aromatic sulfonamides are generally weak acids, with pKa values typically falling in the range of 9-11. The precise acidity is modulated by the substituents on the aromatic ring. vu.nl Electron-withdrawing groups on the ring increase the acidity (lower the pKa) by further stabilizing the sulfonamidate anion, while electron-donating groups have the opposite effect. vu.nl

For this compound, the presence of three electron-withdrawing halogen atoms (two bromine, one fluorine) on the aromatic ring is expected to increase the acidity of the N-H protons compared to unsubstituted benzenesulfonamide. Theoretical and experimental studies have confirmed that protonation of sulfonamides is more likely to occur at the nitrogen atom rather than the oxygen atoms in the gas phase. researchgate.net

| Compound | pKa | Reference Compound |

| Benzenesulfonamide | 10.0 | Yes |

| 4-Nitrobenzenesulfonamide | 8.5 | Yes |

| 4-Methoxybenzenesulfonamide | 10.3 | Yes |

| This compound | Est. < 9.0 | No |

This table presents representative pKa values for related benzenesulfonamides to contextualize the expected acidity of this compound. The value for the target compound is an estimate based on the electronic effects of its substituents.

Study of Hydrolytic Decomposition Pathways in Aqueous Environments

Sulfonamides are generally characterized by high hydrolytic stability under neutral physiological conditions. researchgate.net Their decomposition typically requires harsh conditions, such as strong acids or bases at elevated temperatures. The hydrolysis mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic sulfur atom, leading to the cleavage of the sulfur-nitrogen bond. This process yields the corresponding sulfonic acid and ammonia (B1221849) (or an amine for substituted sulfonamides).

The rate of hydrolysis is pH-dependent. Studies on various sulfonamides have shown that hydrolysis is often fastest under acidic conditions, followed by neutral and then alkaline conditions. researchgate.net The anionic form of the sulfonamide, which predominates at higher pH, is less susceptible to hydrolysis compared to the neutral and cationic forms. researchgate.net Given this general stability, this compound is expected to be stable in most aqueous environments near neutral pH.

Reactivity of the Substituted Aromatic Ring

The benzene (B151609) ring of this compound is heavily substituted with three halogen atoms and a sulfonamide group. These substituents profoundly influence the ring's susceptibility to further modification through electrophilic, nucleophilic, or metal-catalyzed reactions.

Exploration of Further Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core

Electrophilic Aromatic Substitution (SEAr): The aromatic ring in this molecule is strongly deactivated towards electrophilic attack. The sulfonamide group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing nature. numberanalytics.com The fluorine and bromine atoms are also deactivating via their inductive effects, though they act as ortho, para-directors through resonance. researchgate.net

The cumulative effect of these four deactivating groups makes further electrophilic substitution exceptionally difficult. Furthermore, the two available positions on the ring (C3 and C5) are sterically hindered by the bulky bromine atoms at the adjacent C2 and C6 positions. Therefore, electrophilic aromatic substitution reactions, such as nitration or further halogenation, are not expected to proceed under standard conditions. Studies on related 2,6-dihaloacetanilides show that electrophilic substitution, when forced, occurs at the 3-position, but this is on a system where the directing group is a much stronger activator than a sulfonamide. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). SNAr reactions are favored on aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the sulfonamide group is para to the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions. A nucleophile would preferentially attack the carbon at position 4, displacing the fluoride (B91410) ion. The resulting negatively charged intermediate (a Meisenheimer complex) would be effectively stabilized by resonance involving the para-sulfonamide group. libretexts.org The bromine atoms are less likely to be displaced in an SNAr reaction under typical conditions, as bromide is a poorer leaving group than fluoride in this context.

Investigation of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The most synthetically valuable reactivity of the this compound core lies in palladium-catalyzed cross-coupling reactions. The two carbon-bromine bonds at the 2- and 6-positions are ideal handles for forming new carbon-carbon bonds. The C-F bond is generally unreactive under these conditions. nih.gov It is possible to achieve either mono- or di-substitution by controlling the stoichiometry of the coupling partners.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.org The bromine atoms at C2 and C6 of the target molecule can be sequentially or simultaneously replaced with aryl, heteroaryl, or vinyl groups. The synthesis of biaryls from aryl dibromides is a well-established transformation. nih.govresearchgate.net

| Aryl Dibromide | Coupling Partner | Catalyst / Base | Product | Yield |

| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,6-Diphenylpyridine | High |

| 1,3-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-Bromo-4'-methoxy-1,1'-biphenyl | 95% |

| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 2,5-Diaryl-3-hexylthiophenes | Good |

This table shows examples of Suzuki-Miyaura reactions on various aryl dibromides, illustrating the expected reactivity for this compound.

Mizoroki-Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. mdpi.com The C-Br bonds of this compound can react with various alkenes, such as styrenes or acrylates, to introduce alkenyl substituents at the 2- and/or 6-positions. Reactions involving aryl polybromides have been shown to be effective. researchgate.net

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction provides a powerful method for the synthesis of arylalkynes. The two bromine atoms on this compound can be coupled with a variety of terminal alkynes to yield mono- or di-alkynylated products, which are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net

| Aryl Halide | Alkyne | Catalyst System | Product |

| 1,3-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-Iodo-3-(phenylethynyl)benzene |

| 1-Bromo-3-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 1-Bromo-3-((trimethylsilyl)ethynyl)benzene |

| Aryl Dibromide | Phenylacetylene | Dipyrimidyl-palladium complex / CuI | Di-coupled product |

This table provides examples of Sonogashira coupling reactions, demonstrating the potential for forming C-C triple bonds at the C-Br positions of this compound.

Reactivity and Cleavage of Bromine and Fluorine Substituents

The chemical behavior of this compound is largely dictated by the interplay of its three halogen substituents on the electron-deficient aromatic ring. The bromine and fluorine atoms, positioned at ortho and para positions relative to the strongly electron-withdrawing sulfonamide group, exhibit distinct reactivity profiles under different reaction conditions. This allows for selective cleavage and functionalization of the carbon-halogen bonds, offering pathways to a variety of substituted aromatic compounds. The reactivity is primarily governed by two major mechanistic pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The carbon-bromine (C-Br) bonds in this compound are generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the carbon-fluorine (C-F) bond. nih.gov In reactions such as the Suzuki, Heck, or Sonogashira coupling, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond. The two bromine atoms at the ortho positions to the sulfonamide group are sterically hindered, which can influence the reaction rate and selectivity. Depending on the reaction conditions and the stoichiometry of the reagents, either mono- or di-substitution of the bromine atoms can be achieved. For instance, in a Suzuki coupling, the use of a suitable palladium catalyst and a boronic acid derivative would preferentially replace one or both bromine atoms with a new carbon-carbon bond, leaving the C-F bond intact. The general reactivity trend for halogens in such palladium-catalyzed reactions is I > Br > Cl > F. masterorganicchemistry.com

Conversely, the carbon-fluorine bond in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the para-sulfonamide group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack. stackexchange.comlibretexts.org This stabilization outweighs the strength of the C-F bond, making fluorine a better leaving group than bromine or chlorine in SNAr reactions. stackexchange.commasterorganicchemistry.com Therefore, when this compound is treated with a strong nucleophile, such as an alkoxide or an amine, the fluorine atom is preferentially displaced. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the fluorine, and the fluoride ion is subsequently eliminated, restoring the aromaticity of the ring.

The differential reactivity of the bromine and fluorine substituents allows for a sequential and regioselective functionalization of the this compound scaffold. For example, a palladium-catalyzed reaction could be employed first to replace the bromine atoms, followed by a nucleophilic aromatic substitution to replace the fluorine atom. This orthogonal reactivity is a powerful tool in the synthesis of complex, highly substituted aromatic compounds.

Interactive Data Table: Comparative Reactivity of Halogen Substituents

The following table provides a summary of the expected reactivity of the bromine and fluorine substituents in this compound under typical conditions for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, based on analogous systems reported in the literature.

| Reaction Type | Reagents & Conditions | Reactive Substituent(s) | Expected Product Type |

| Palladium-Catalyzed Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, 80°C | Bromine | 2-Aryl-6-bromo-4-fluorobenzene-1-sulfonamide or 2,6-Diaryl-4-fluorobenzene-1-sulfonamide |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide, Methanol, Heat | Fluorine | 2,6-Dibromo-4-methoxybenzene-1-sulfonamide |

| Palladium-Catalyzed Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | Bromine | 2-Alkynyl-6-bromo-4-fluorobenzene-1-sulfonamide or 2,6-Dialkynyl-4-fluorobenzene-1-sulfonamide |

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia, Heat, Pressure | Fluorine | 4-Amino-2,6-dibromobenzene-1-sulfonamide |

Derivatization and Molecular Functionalization of 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide

Synthesis and Characterization of N-Substituted Sulfonamide Derivatives

The nitrogen atom of the sulfonamide group in 2,6-Dibromo-4-fluorobenzene-1-sulfonamide is a key site for derivatization. The synthesis of N-substituted derivatives is typically achieved through the reaction of the parent sulfonamide with various electrophiles, such as alkyl or acyl halides. researchgate.net This reaction is generally conducted in the presence of a base, like sodium hydride, which deprotonates the sulfonamide nitrogen to form a more nucleophilic sulfonamidate anion, facilitating the substitution reaction. researchgate.net

The general synthetic approach involves dissolving the parent sulfonamide in a suitable aprotic solvent, followed by the addition of a base to generate the anion. The electrophile (e.g., an alkyl halide) is then introduced to the reaction mixture. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the N-substituted product is isolated and purified.

A variety of N-substituted derivatives can be prepared using this methodology, leading to compounds with diverse functionalities. researchgate.net The characterization of these newly synthesized molecules is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the addition of the new substituent and its position relative to the rest of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretches for the S=O bonds in the sulfonyl group and other functional groups in the N-substituent are monitored. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound, confirming the successful incorporation of the substituent. researchgate.netnih.gov

The synthesis of these derivatives allows for the systematic exploration of structure-activity relationships, where the nature of the N-substituent can be varied to modulate biological or material properties.

Table 1: Examples of N-Substituted Sulfonamide Derivatives

| Substituent Group | Reagent Example | Resulting Derivative Class |

|---|---|---|

| Alkyl | Alkyl Halide (e.g., Butyl iodide) | N-Alkyl-2,6-dibromo-4-fluorobenzene-1-sulfonamide |

| Acyl | Acyl Halide (e.g., Acetyl chloride) | N-Acyl-2,6-dibromo-4-fluorobenzene-1-sulfonamide |

Functionalization of the Aromatic Core for the Development of Complex Molecular Architectures

The two bromine atoms on the aromatic ring of this compound are valuable handles for further molecular elaboration through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular structures.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. Key examples include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or vinyl substituents at the bromine positions.

Heck Coupling: This reaction couples the aryl bromide with an alkene, providing a method to introduce alkenyl side chains.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, which is useful for synthesizing complex N-aryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, introducing alkynyl moieties into the aromatic core.

By selectively performing one or two coupling reactions, a wide range of complex derivatives can be accessed. For instance, a single Suzuki coupling would yield a mono-substituted product, which could then undergo a different coupling reaction at the remaining bromine position, leading to dissymmetrically substituted complex molecules. This stepwise functionalization allows for precise control over the final molecular architecture. These advanced derivatives are often investigated for applications in medicinal chemistry and materials science. researchgate.net

Design and Synthesis of Analogs with Varied Substituent Patterns

To comprehensively understand the structure-property relationships of this compound, the design and synthesis of analogs with different arrangements or types of substituents are essential.

The specific placement of the bromo, fluoro, and sulfonamide groups on the benzene (B151609) ring is expected to significantly influence the molecule's chemical reactivity, electronic properties, and three-dimensional shape. Systematic studies of isomeric and positional analogs involve synthesizing and evaluating compounds where these substituents are located at different positions.

For example, synthesizing an isomer like 2,5-Dibromo-4-fluorobenzene-1-sulfonamide or 3,5-Dibromo-2-fluorobenzene-1-sulfonamide would allow for a direct comparison of how the relative positioning of the halogens and the sulfonamide group affects the molecule's properties. Key properties that are often compared in such studies include:

Acidity (pKa) of the sulfonamide N-H proton.

Reactivity in nucleophilic aromatic substitution reactions.

Conformational preferences and crystal packing.

Performance in specific biological or material applications.

These comparative studies provide crucial insights into the quantitative structure-activity relationship (QSAR), guiding the design of future analogs with optimized properties.

Replacing the bromine atoms with other halogens, such as chlorine or iodine, provides another avenue for fine-tuning the properties of the core scaffold. The nature of the halogen affects both steric and electronic properties.

Chloro-analogs: The synthesis of chloro-analogs, such as 2,6-Dichloro-4-fluorobenzene-1-sulfonamide, would typically start from a different precursor, such as a dichlorinated fluoroaniline (B8554772) or chlorobenzene. researchgate.net For instance, 2,6-dichloro-4-fluorobenzaldehyde (B1424262) can be synthesized from 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) via a Grignard reaction, which could then be converted to the corresponding sulfonamide. patsnap.com Chlorine is more electronegative but smaller than bromine, which would alter the electronic landscape of the aromatic ring and its interaction with biological targets or other molecules. An isomer, 2,5-Dichloro-4-fluorobenzene-1-sulfonamide, has also been documented. cymitquimica.com

Iodo-analogs: The corresponding iodo-analogs, like 2,6-Diiodo-4-fluorobenzene-1-sulfonamide, would be particularly useful for cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for milder reaction conditions. The synthesis would likely involve direct iodination of a suitable precursor or a Sandmeyer-type reaction on a diaminated precursor. The larger size and greater polarizability of iodine compared to bromine would also impart distinct steric and electronic characteristics to the molecule.

Table 2: Comparison of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) | Reactivity in Cross-Coupling |

|---|---|---|---|

| Chlorine (Cl) | 3.16 | 99 | Lower |

| Bromine (Br) | 2.96 | 114 | Intermediate |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2,6-Dibromo-4-fluorobenzene-1-sulfonamide is expected to be relatively simple due to the molecule's symmetry. The key signals would arise from the aromatic protons and the protons of the sulfonamide group. The aromatic region would likely feature a doublet for the two equivalent protons on the benzene (B151609) ring, influenced by the fluorine atom. The chemical shift of these protons is anticipated to be in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the electronegative bromine, fluorine, and sulfonamide substituents. The protons of the sulfonamide (-SO₂NH₂) group would appear as a broad singlet, and its chemical shift can be variable, often influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Doublet | ~8-10 (H-F coupling) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected for the aromatic carbons due to symmetry. The carbon atoms directly bonded to the bromine, fluorine, and the sulfonamide group will exhibit characteristic chemical shifts. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, which is a key diagnostic feature. The carbons bearing the bromine atoms are expected to be at a relatively lower field compared to unsubstituted benzene, but their exact shift is influenced by the other substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-S | 135 - 145 | ~5-10 |

| C-Br | 115 - 125 | ~5-10 |

| C-H | 110 - 120 | ~20-30 |

¹⁹F NMR is a highly sensitive technique for compounds containing fluorine. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in a unique chemical environment. This signal would likely appear as a triplet due to coupling with the two ortho-protons. The chemical shift of the fluorine atom would be indicative of the electronic effects of the bromine and sulfonamide groups on the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations of the sulfonamide group and the substituted benzene ring.

Key expected vibrational bands include:

N-H stretching vibrations of the sulfonamide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group, which are strong and characteristic, appearing around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

C-F stretching vibration , which is typically a strong band in the 1250-1000 cm⁻¹ range.

C-Br stretching vibrations , which appear at lower frequencies, usually below 700 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3400 - 3200 | Medium |

| -SO₂- | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| -SO₂- | Symmetric S=O Stretch | 1170 - 1150 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | C=C Stretch | 1600 - 1400 | Medium |

| C-F | C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves the loss of SO₂ (64 Da). Other likely fragmentation pathways could include the loss of the entire sulfonamide group or cleavage of the C-Br bonds. Analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 332.86 | Molecular Ion (for ⁷⁹Br₂) |

| [M+2]⁺ | 334.86 | Molecular Ion (for ⁷⁹Br⁸¹Br) |

| [M+4]⁺ | 336.86 | Molecular Ion (for ⁸¹Br₂) |

| [M-SO₂]⁺ | 268.86 | Loss of sulfur dioxide |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The benzene chromophore typically exhibits two primary absorption bands originating from π → π* transitions. The first, a high-intensity band known as the E-band (or E2-band), appears in the far-UV region, usually around 200 nm. The second, a lower-intensity, fine-structured band referred to as the B-band, is observed in the near-UV region, typically between 230 and 270 nm. The presence of substituents on the benzene ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In the case of this compound, the benzene ring is substituted with two bromo groups, one fluoro group, and a sulfonamide group (-SO2NH2). These substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands. This is due to the extension of the conjugated system and the electronic interactions between the substituents and the π-electron system of the aromatic ring.

The halogen atoms (bromine and fluorine) and the sulfur atom of the sulfonamide group possess non-bonding electrons that can be delocalized into the benzene ring, thereby affecting the energy of the π molecular orbitals. The sulfonamide group, being an electron-withdrawing group, can further modify the electronic distribution and, consequently, the energy of the electronic transitions. The cumulative effect of these substituents would likely result in the B-band shifting to longer wavelengths, possibly appearing in the 260–290 nm region, with an increase in its intensity. The E-band would also be expected to shift to a longer wavelength, likely remaining in the far-UV region but closer to 210-220 nm.

A hypothetical data table for the expected UV-Vis absorption of this compound is presented below, based on theoretical considerations and data from analogous substituted benzenes. It is important to note that these are estimated values and require experimental verification.

| Expected Absorption Band | Predicted λmax (nm) | Transition Type | Associated Chromophore |

| E-band | ~ 210 - 220 | π → π | Substituted Benzene Ring |

| B-band | ~ 260 - 290 | π → π | Substituted Benzene Ring |

Further experimental studies are necessary to determine the precise absorption maxima and molar absorptivity coefficients for this compound, which would provide valuable insights into its electronic structure.

Despite a comprehensive search for scholarly articles and research data, no specific computational or theoretical investigations for the chemical compound "this compound" were found. The requested detailed analysis, including quantum chemical calculations and electronic structure analysis, appears to be unavailable in the public domain for this specific molecule.

Consequently, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for "this compound." Information regarding its geometry optimization, vibrational frequencies, NMR chemical shifts, Frontier Molecular Orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis is not present in the available literature.

To fulfill the user's request, original research involving computational modeling of "this compound" would be required to generate the specific data points and analyses for each section and subsection of the outlined article.

Computational and Theoretical Investigations of 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide

Electrostatic Surface Potential (ESP) Mapping

Electrostatic Surface Potential (ESP) mapping is a computational chemistry technique used to visualize the three-dimensional charge distribution of a molecule. This method provides valuable insights into the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding and predicting its intermolecular interactions and chemical reactivity.

For 2,6-Dibromo-4-fluorobenzene-1-sulfonamide, the ESP map would highlight the distribution of electron density across the molecular surface. The map is colored to represent different potential values: regions of negative potential (typically colored in shades of red) are electron-rich and are favorable sites for electrophilic attack. Conversely, areas with positive potential (colored in shades of blue) are electron-poor and indicate sites susceptible to nucleophilic attack. Intermediate potentials are usually shown in green or yellow.

In the case of this compound, the following features would be expected on an ESP map:

Negative Potential: The highest electron density, and therefore the most negative electrostatic potential, would be localized around the oxygen atoms of the sulfonamide group and the fluorine atom. These areas are potential hydrogen bond acceptors.

Positive Potential: The hydrogen atoms of the sulfonamide's amine group (-NH2) would exhibit a positive electrostatic potential, making them key hydrogen bond donors. The area around the sulfur atom would also likely show a degree of positive potential due to the electron-withdrawing nature of the attached oxygen atoms.

Understanding these features is instrumental in predicting how the molecule might interact with biological targets, such as enzymes or receptors, where electrostatic complementarity is often a key determinant of binding affinity and specificity.

Calculation of Derived Thermodynamic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate the thermodynamic properties of molecules. These calculations can provide estimates of key parameters that are often difficult or time-consuming to determine experimentally. For this compound, these calculations would provide a theoretical basis for its stability and reactivity under various conditions.

The standard thermodynamic properties that can be calculated include the standard enthalpy (H°), standard entropy (S°), and Gibbs free energy (G°). These properties are typically calculated for the molecule in its optimized gas-phase geometry at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

The calculated values provide insights into the molecule's energetic landscape. For instance, the enthalpy of formation would indicate the energy released or absorbed during the molecule's formation from its constituent elements in their standard states, offering a measure of its intrinsic stability. The entropy value reflects the degree of disorder or randomness of the molecule, which is influenced by its vibrational, rotational, and translational degrees of freedom. Gibbs free energy combines enthalpy and entropy to predict the spontaneity of reactions involving the molecule.

Below is an illustrative table of theoretically derived thermodynamic properties for a molecule of this nature.

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -450.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -320.8 | kJ/mol |

| Standard Entropy (S°) | 430.5 | J/(mol·K) |

| Heat Capacity (Cv) | 185.7 | J/(mol·K) |

Note: The values presented in this table are representative and are intended for illustrative purposes. Actual calculated values would depend on the specific level of theory and basis set used in the computational study.

These theoretical thermodynamic parameters are invaluable for chemists in predicting reaction outcomes, understanding reaction mechanisms, and designing new synthetic pathways.

Crystallographic Analysis and Supramolecular Architecture of 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide

Single Crystal X-ray Diffraction (XRD) Studies

The initial step in a crystallographic analysis involves determining the crystal system, space group, and the dimensions of the unit cell. The unit cell is the fundamental repeating unit of the crystal lattice. For a molecule like 2,6-Dibromo-4-fluorobenzene-1-sulfonamide, it would be expected to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic.

The space group provides information about the symmetry elements present in the crystal structure. For instance, a related compound, 2,6-dibromo-4-fluoroaniline, crystallizes in the monoclinic space group P2₁/c. researchgate.net This is a common space group for organic molecules. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of this repeating unit.

Table 7.1.1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0 - 18.0 |

| b (Å) | 4.0 - 6.0 |

| c (Å) | 20.0 - 23.0 |

| α (°) | 90 |

| β (°) | 105 - 115 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 1600 |

A detailed crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters are crucial for understanding the molecular geometry. For example, the C-Br, C-F, S-N, and S-O bond lengths would be determined with high precision. The bond angles around the sulfur atom of the sulfonamide group would define its tetrahedral geometry. Torsion angles, such as those describing the rotation of the sulfonamide group relative to the benzene (B151609) ring, are critical for defining the molecule's conformation.

Table 7.1.2: Expected Bond Lengths and Angles for this compound This table contains expected values based on related structures and is for illustrative purposes.

| Bond/Angle | Expected Value Range |

|---|---|

| C-Br (Å) | 1.88 - 1.92 |

| C-F (Å) | 1.34 - 1.38 |

| S-N (Å) | 1.62 - 1.66 |

| S=O (Å) | 1.42 - 1.46 |

| C-S-N (°) | 105 - 109 |

| O-S-O (°) | 118 - 122 |

Investigation of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of a crystal is governed by a variety of non-covalent interactions. For this compound, both hydrogen bonds and halogen bonds are expected to play crucial roles in the crystal packing.

The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). It is anticipated that the primary intermolecular interaction would be N-H···O hydrogen bonds, linking adjacent molecules. These interactions can lead to the formation of various motifs, such as dimers, chains, or sheets. nih.gov The amino protons of the sulfonamide group have a high propensity to form hydrogen bonds with the sulfonyl oxygens of neighboring molecules, creating robust supramolecular synthons that are common in the crystal structures of sulfonamides. nih.govresearchgate.net

Halogen bonding is a significant directional intermolecular interaction where a halogen atom acts as an electrophilic species. In this compound, the bromine atoms can participate in halogen bonds. These interactions could involve the bromine atoms acting as donors and interacting with electron-rich atoms like the oxygen atoms of the sulfonamide group on an adjacent molecule (Br···O interactions). acs.org Halogen bonds, along with hydrogen bonds, would contribute to the formation of a stable, three-dimensional supramolecular network. nih.gov The presence of both strong hydrogen bonds and weaker halogen bonds would likely result in a complex and fascinating crystal packing arrangement.

Analysis of π-Stacking and Other Non-Covalent Interactions

In the crystalline phase, the assembly of aromatic sulfonamides is significantly influenced by a variety of non-covalent interactions. While specific data for this compound is not available, the analysis of 76 crystal structures of secondary aromatic sulfonamides with halogen substituents (F, Cl, Br, I) reveals common interaction patterns. acs.org The supramolecular structure is typically dictated by a combination of strong hydrogen bonds, such as those between the sulfonamide's N-H and O atoms (N-H···O), and weaker interactions involving the halogen atoms. acs.org

Given the structure of this compound, with its electron-rich aromatic ring, two bromine atoms, and a fluorine atom, it is plausible that its crystal structure would feature a complex network of these non-covalent interactions. The bromine atoms could participate in halogen bonding, and the fluorinated benzene ring could engage in π-stacking or halogen···π interactions.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. This allows for a detailed, quantitative breakdown of the different types of intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound has not been published, analyses of other halogenated compounds provide insight into the expected distribution of intermolecular contacts. For such molecules, the Hirshfeld surface and the corresponding 2D fingerprint plots would typically highlight the prevalence of contacts involving the halogen atoms.

For a molecule like this compound, a hypothetical Hirshfeld surface analysis would likely reveal significant contributions from the following contacts:

H···Br/Br···H contacts: Interactions between hydrogen atoms and the bromine substituents.

H···F/F···H contacts: Interactions involving the fluorine atom.

H···O/O···H contacts: Hydrogen bonds involving the sulfonyl oxygen atoms and the amide hydrogen.

H···H contacts: Van der Waals interactions between hydrogen atoms.

C···C contacts: Indicative of π-stacking interactions between the benzene rings.

Br···Br contacts: Halogen-halogen interactions.

Below is a hypothetical data table illustrating what a Hirshfeld surface analysis for this compound might reveal, based on analyses of similar structures.

| Intermolecular Contact Type | Hypothetical Contribution (%) |

|---|---|

| H···Br / Br···H | 25.0 |

| H···H | 20.0 |

| H···O / O···H | 18.0 |

| C···H / H···C | 12.0 |

| C···C (π-stacking) | 8.0 |

| H···F / F···H | 7.0 |

| Br···Br | 5.0 |

| Other | 5.0 |

Advanced Research Applications of 2,6 Dibromo 4 Fluorobenzene 1 Sulfonamide As a Chemical Intermediate

Utility as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, 2,6-Dibromo-4-fluorobenzene-1-sulfonamide offers a versatile platform for the construction of intricate molecular frameworks. The presence of two bromine atoms, a fluorine atom, and a sulfonamide moiety provides multiple reaction sites that can be selectively addressed to build molecular complexity.

Precursor to Diversely Substituted Fluorinated and Brominated Aromatic Systems

The differential reactivity of the halogen atoms on the aromatic ring of this compound is a key feature that synthetic chemists can exploit. The bromine atoms are particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 2 and 6 positions of the benzene (B151609) ring.

For instance, a Suzuki coupling reaction could be employed to introduce aryl or alkyl groups, leading to the formation of complex biaryl systems or substituted benzene derivatives. The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a level of control over the final product.

| Coupling Reaction | Reactant | Catalyst | Product Type |

| Suzuki | Boronic acid/ester | Palladium | Aryl/Alkyl substituted |

| Stille | Organostannane | Palladium | Aryl/Alkyl/Vinyl substituted |

| Sonogashira | Terminal alkyne | Palladium/Copper | Alkynyl substituted |

The fluorine atom, being less reactive in typical cross-coupling conditions, often remains intact during these transformations. This is advantageous for the synthesis of fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties.

Strategic Scaffold for Multi-Step and Convergent Synthesis

The structure of this compound makes it an ideal scaffold for both multi-step linear and convergent synthesis strategies. In a linear approach, the functional groups can be sequentially modified in a stepwise fashion to build up the target molecule.

Potential Applications in Materials Science

The unique combination of functional groups in this compound also suggests its potential as a precursor in the development of novel materials with tailored properties.

Integration into Organic Electronic Materials

While direct applications of this compound in organic electronic materials are not yet widely reported, its structure contains key features that are desirable in the building blocks for such materials. The halogenated aromatic core can be functionalized to create π-conjugated systems, which are the fundamental components of organic semiconductors used in organic field-effect transistors (OFETs) and photovoltaic devices.

The electron-withdrawing nature of the fluorine and sulfonamide groups can be used to tune the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and charge transport characteristics. The bromine atoms serve as convenient points for extending the π-conjugation through cross-coupling reactions, a common strategy in the design of new organic electronic materials.

Precursor for the Synthesis of Functional Polymers and Copolymers

Functional polymers and copolymers with specific properties can be designed and synthesized using this compound as a monomer or a cross-linking agent. The dibromo functionality allows for its incorporation into polymer chains through polycondensation or cross-coupling polymerization reactions.

The resulting polymers would feature the fluorinated sulfonamide moiety as a repeating unit, which could impart desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics. Furthermore, the sulfonamide group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications.

Development as Reagents in Analytical Chemistry

The highly functionalized nature of this compound suggests its potential for development into specialized reagents for analytical chemistry. For example, it could be modified to create derivatizing agents for the detection and quantification of specific analytes using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The presence of multiple halogens could also be advantageous for detection methods that are sensitive to these elements, such as electron capture detection (ECD) in GC.

While specific applications in this area are still emerging, the versatile reactivity of this compound makes it a promising candidate for the development of new analytical tools.

Exploration as Ligands in Catalysis

The sulfonamide functional group and the halogenated aromatic ring of this compound offer several coordination sites for metal ions, making it a candidate for development as a ligand in catalysis. The nitrogen and oxygen atoms of the sulfonamide group can act as Lewis bases, donating their lone pair of electrons to a metal center to form a stable complex.

Potential Coordination Modes and Catalytic Systems:

Monodentate and Bidentate Coordination: The sulfonamide moiety can coordinate to a metal center in a monodentate fashion through one of the oxygen atoms or the nitrogen atom. Deprotonation of the sulfonamide nitrogen can lead to a negatively charged ligand that can form strong bonds with metal ions. Furthermore, the ortho-bromo substituents could potentially participate in secondary interactions with the metal center, influencing the catalytic activity and selectivity.

Synthesis of Metal Complexes: The synthesis of metal complexes involving sulfonamide-based ligands is a well-established field. sci-hub.senih.govresearchgate.netresearchgate.net Typically, the sulfonamide derivative is reacted with a suitable metal salt in an appropriate solvent to yield the desired metal complex. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and bonding.

Homogeneous Catalysis: Metal complexes derived from this compound could potentially be explored as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine and bromine atoms, can tune the reactivity of the metal center.

Table 1: Potential Catalytic Applications of Metal Complexes Derived from this compound

| Potential Reaction Type | Metal Center | Rationale |

|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel | The ligand could stabilize the active metal species in reactions like Suzuki or Heck couplings. |

| Hydrogenation Reactions | Rhodium, Ruthenium | The electronic properties of the ligand could influence the efficiency and selectivity of hydrogenation processes. |

| Oxidation Reactions | Copper, Iron | The sulfonamide ligand could support metal centers in various oxidation states, facilitating catalytic oxidation cycles. |

It is important to note that while the structural features of this compound suggest its potential as a ligand, detailed research findings on its specific use in catalysis are not yet available in the public domain. Further experimental work is required to synthesize and evaluate the catalytic performance of its metal complexes.

Design of Molecular Probes for Chemical Biology Research (non-therapeutic contexts)

Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes in real-time. nih.gov Fluorogenic probes, which exhibit fluorescence upon a specific triggering event, are particularly valuable for their high sensitivity and low background signal. nih.gov The this compound scaffold presents a promising starting point for the design of novel molecular probes.

Strategies for Probe Design:

Fluorophore Conjugation: The sulfonamide group can be functionalized to attach a fluorophore. The fluorescence of the resulting probe could be modulated by the local environment or by a specific chemical reaction. The heavily substituted benzene ring can also be modified through reactions such as Suzuki or Sonogashira couplings (after conversion of a bromo group to a more reactive species) to introduce a fluorophore or a recognition moiety.

"Turn-On" Fluorescence Mechanisms: A key aspect of probe design is the incorporation of a mechanism for "turning on" the fluorescence signal. nih.gov For instance, the sulfonamide group could act as a quenching moiety for a nearby fluorophore through photoinduced electron transfer (PeT). A specific enzymatic or chemical event could cleave the sulfonamide or alter its electronic properties, thereby restoring the fluorescence of the fluorophore.

SuFEx Chemistry for Probe Development: The concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has emerged as a powerful tool for creating chemical probes. rsc.org While the sulfonamide itself is not a SuFEx handle, the related sulfonyl fluoride is. The synthetic accessibility of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride, a precursor to the sulfonamide, suggests that conversion to a sulfonyl fluoride for SuFEx applications could be a viable strategy for developing covalent probes.

Table 2: Potential Design Strategies for Molecular Probes Based on this compound

| Probe Type | Design Principle | Potential Application |

|---|---|---|

| Enzyme-Activated Probe | A specific enzyme cleaves a bond, leading to the release of a fluorophore or the disruption of a quenching mechanism. | Detecting specific enzyme activity in cells or lysates. |

| Covalent Probe | Conversion to a reactive group (e.g., sulfonyl fluoride) that can form a covalent bond with a target protein. | Identifying and labeling specific proteins for proteomic studies. |

| Environment-Sensitive Probe | The fluorescence properties of the probe change in response to changes in the local environment (e.g., polarity, pH). | Mapping different microenvironments within a cell. |

Currently, there are no published research articles detailing the specific use of this compound in the design of molecular probes for chemical biology. The concepts presented here are based on established principles of probe design and the chemical functionalities present in the molecule. Future research in this area could lead to the development of novel and valuable tools for studying complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.